molecular formula C12H12ClNO2 B2374663 [5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate CAS No. 339096-79-6

[5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate

Cat. No. B2374663
CAS RN: 339096-79-6
M. Wt: 237.68
InChI Key: RHHLAUFDBPPMTK-JTMBQFMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate (5-COPOA) is an organic compound that has been studied for its potential applications in various areas of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action and the advantages and limitations of its use.

Scientific Research Applications

Synthesis and Antimicrobial Agents

5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has been synthesized as a Mannich base, which further undergoes esterification and hydrazinolysis, leading to the formation of formazans. These compounds have demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer and Antimicrobial Applications

Another related compound, 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, has been studied for its anticancer activity at the National Cancer Institute (NCI, USA). Data revealed significant potency against a 60 cancer cell line panel. These compounds also demonstrated in vitro antibacterial and antifungal activities, with potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Accelerator Mass Spectrometry in Pharmacokinetics

Accelerator mass spectrometry (AMS) has been used to analyze samples from a human mass balance and metabolism study involving 14C-labeled (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([14C]R115777), a compound related to the one . This study provided insights into the plasma, urine, and fecal elimination of drug-related 14C, offering valuable pharmacokinetic data (Garner et al., 2002).

Anticonvulsant and Muscle Relaxant Activities

A series of derivatives including 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide have shown promising anticonvulsant activity and significant muscle relaxant activity. These compounds were tested against models like the maximal electroshock model (MES) and pentylenetetrazole model (PTZ), comparing well with standard drugs like phenytoin and diazepam (Sharma et al., 2013).

Photophysical and Nonlinear Optical Behaviour

The study of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has provided insights into their third-order nonlinear optical properties. These compounds displayed excellent optical limiting behaviour, particularly with strong electron donor substituents, indicating potential applications in optoelectronics and photonics (Murthy et al., 2013).

properties

IUPAC Name

(Z)-5-(4-chlorophenyl)-N-methyl-3-oxopent-4-en-1-imine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-14(16)9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-7,9H,8H2,1H3/b7-4-,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLAUFDBPPMTK-JTMBQFMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCC(=O)C=CC1=CC=C(C=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\CC(=O)/C=C\C1=CC=C(C=C1)Cl)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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